molecular formula C3H5BrF2O B6600929 3-Bromo-1,1-difluoro-2-propanol CAS No. 2058331-75-0

3-Bromo-1,1-difluoro-2-propanol

Cat. No.: B6600929
CAS No.: 2058331-75-0
M. Wt: 174.97 g/mol
InChI Key: GOTRVWJRJWPOKV-UHFFFAOYSA-N
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Description

3-Bromo-1,1-difluoro-2-propanol is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a propanol backbone

Preparation Methods

The synthesis of 3-Bromo-1,1-difluoro-2-propanol typically involves the reaction of 3-bromo-1,1-difluoropropane with a suitable hydroxylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in significant quantities.

Chemical Reactions Analysis

3-Bromo-1,1-difluoro-2-propanol undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.

Mechanism of Action

The mechanism by which 3-Bromo-1,1-difluoro-2-propanol exerts its effects involves interactions with molecular targets through hydrogen bonding and other non-covalent interactions . These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

3-Bromo-1,1-difluoro-2-propanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

3-bromo-1,1-difluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTRVWJRJWPOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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